molecular formula C14H12O4 B13568977 5-(Ethoxycarbonyl)-1-naphthoic acid

5-(Ethoxycarbonyl)-1-naphthoic acid

Cat. No.: B13568977
M. Wt: 244.24 g/mol
InChI Key: LLUFDOABZGKCBS-UHFFFAOYSA-N
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Description

5-(Ethoxycarbonyl)-1-naphthoic acid is a naphthalene derivative featuring an ethoxycarbonyl (-COOCH₂CH₃) substituent at the 5-position and a carboxylic acid (-COOH) group at the 1-position of the naphthalene ring. These compounds are of interest due to their applications in pharmaceuticals, agrochemicals, and materials science, driven by their electronic and steric properties .

Properties

Molecular Formula

C14H12O4

Molecular Weight

244.24 g/mol

IUPAC Name

5-ethoxycarbonylnaphthalene-1-carboxylic acid

InChI

InChI=1S/C14H12O4/c1-2-18-14(17)12-8-4-5-9-10(12)6-3-7-11(9)13(15)16/h3-8H,2H2,1H3,(H,15,16)

InChI Key

LLUFDOABZGKCBS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC2=C1C=CC=C2C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(ethoxycarbonyl)naphthalene-1-carboxylic acid typically involves the esterification of naphthalene-1,5-dicarboxylic acid. One common method is the Fischer esterification, where naphthalene-1,5-dicarboxylic acid is reacted with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to drive the equilibrium towards the formation of the ester.

Industrial Production Methods: In an industrial setting, the production of 5-(ethoxycarbonyl)naphthalene-1-carboxylic acid may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can facilitate the esterification process, allowing for better control over reaction conditions and product purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxycarbonyl group, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products:

    Oxidation: Formation of naphthalene-1,5-dicarboxylic acid.

    Reduction: Formation of 5-(ethoxycarbonyl)naphthalene-1-methanol.

    Substitution: Formation of various substituted naphthalene derivatives depending on the reagent used.

Scientific Research Applications

Chemistry: 5-(Ethoxycarbonyl)naphthalene-1-carboxylic acid is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of dyes, pigments, and pharmaceuticals.

Biology: In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: The compound and its derivatives are investigated for their potential use in drug development, particularly in the design of molecules that can interact with specific biological targets.

Industry: In the industrial sector, 5-(ethoxycarbonyl)naphthalene-1-carboxylic acid is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 5-(ethoxycarbonyl)naphthalene-1-carboxylic acid depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing effects of the carboxylic acid and ethoxycarbonyl groups, which can activate the naphthalene ring towards electrophilic substitution. In biological systems, the compound’s derivatives may interact with enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Structural Analogs with Substituent Variations

Table 1: Key Structural Analogs of 1-Naphthoic Acid Derivatives
Compound Name Substituent (Position) Molecular Formula Key Properties/Applications Reference
5-(Ethoxycarbonyl)-1-naphthoic acid -COOCH₂CH₃ (5) C₁₄H₁₂O₄ Inferred: High reactivity due to electron-withdrawing ethoxycarbonyl group; potential use in synthetic intermediates
5-Hydroxy-1-naphthoic acid -OH (5) C₁₁H₈O₃ Bioactive properties; used in dyes and pigments
5-Chloro-1-naphthoic acid -Cl (5) C₁₁H₇ClO₂ Herbicide synthesis; plant growth regulation
5-Methoxy-1-naphthoic acid -OCH₃ (5) C₁₂H₁₀O₃ Enhanced thermal stability; used in photochemical applications
2-Ethoxy-1-naphthoic acid -OCH₂CH₃ (2) C₁₃H₁₂O₃ Isotope-labeled forms used in penicillin synthesis
6-(Methoxycarbonyl)-2-naphthoic acid -COOCH₃ (6) C₁₃H₁₂O₄ Solid with high melting point (270–290°C); research applications
Key Observations:
  • Substituent Position : The position of substituents significantly impacts properties. For example, 2-ethoxy-1-naphthoic acid (ethoxy at position 2) is used in pharmaceutical synthesis, while 5-substituted analogs focus on agrochemicals vs. .
  • Electron Effects : The ethoxycarbonyl group (-COOCH₂CH₃) is electron-withdrawing, enhancing the acidity of the carboxylic acid group compared to electron-donating substituents like -OCH₃ or -OH .
  • Steric Hindrance : Bulkier groups (e.g., ethoxycarbonyl vs. methoxy) may reduce reactivity in cyclization or coordination reactions .

Functional Group Comparisons

Key Insights:
  • Ethoxycarbonyl vs.
  • Biological Activity : Chloro and hydroxy derivatives exhibit direct bioactivity (e.g., herbicides, metal chelation), whereas ethoxycarbonyl derivatives may serve as synthetic precursors .

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